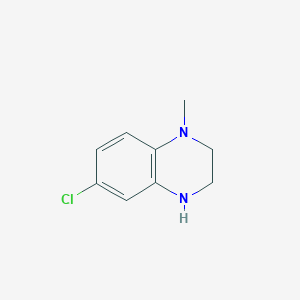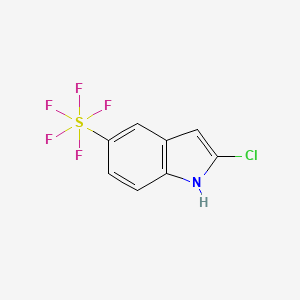
2-Chlor-5-Pentafluorsulfanyl-1H-Indol
Übersicht
Beschreibung
2-Chloro-5-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C8H5ClF5NS and its molecular weight is 277.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-pentafluorosulfanyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-pentafluorosulfanyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
2-Chlor-5-Pentafluorsulfanyl-1H-Indol dient als vielseitiger Baustein in der medizinischen Chemie. Seine einzigartige Struktur wird bei der Synthese von Verbindungen mit potenziellen Antitumoraktivitäten verwendet. Beispielsweise wurden Derivate dieser Verbindung in vitro getestet und zeigten moderate bis hohe inhibitorische Aktivitäten gegen verschiedene Tumorzelllinien, was einen vielversprechenden Weg für die Entwicklung neuer Krebsmedikamente bietet .
Landwirtschaft
Im landwirtschaftlichen Bereich wurden Indolderivate, darunter this compound, auf ihr Potenzial als Schädlingsbekämpfungsmittel untersucht. Studien haben gezeigt, dass bestimmte Indolverbindungen die Gewichtszunahme bei Schädlingen wie dem Maiswurm signifikant reduzieren können, was auf eine Rolle in Pflanzenschutzstrategien hindeutet .
Materialwissenschaften
Die Reaktivität der Verbindung, insbesondere ihre Nucleophilie, macht sie zur Herstellung neuartiger Materialien geeignet. In der Materialwissenschaft wird sie zur Synthese neuer Indolderivate verwendet, die potenzielle Anwendungen bei der Herstellung fortschrittlicher Materialien mit einzigartigen Eigenschaften haben .
Umweltwissenschaften
This compound kann auch in der Umweltwissenschaft Anwendungen finden. Seine Derivate können in Verfahren eingesetzt werden, die darauf abzielen, das Auftreten von konkurrierender Hydrolyse zu minimieren, was für die Entwicklung umweltfreundlicher chemischer Prozesse entscheidend ist .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung aufgrund ihrer gut definierten und stabilen Struktur als Referenzstandard verwendet. Sie hilft bei der genauen Kalibrierung von Analysegeräten und stellt die Zuverlässigkeit der Analyseergebnisse in der pharmazeutischen Prüfung sicher .
Pharmakologie
Pharmakologisch ist this compound an der Entwicklung und Synthese neuer pharmakologischer Wirkstoffe beteiligt. Seine Derivate werden auf eine Vielzahl biologischer Aktivitäten untersucht, darunter antivirale, entzündungshemmende und analgetische Eigenschaften, die für die Entwicklung neuer Medikamente unerlässlich sind .
Biochemie
In der Biochemie wird die Verbindung bei der Synthese biologisch aktiver Verbindungen verwendet. Sie ist Teil der Synthesewege für die Herstellung chiraler Arzneimittelzwischenprodukte und anderer Moleküle, die eine wichtige Rolle in verschiedenen biochemischen Prozessen spielen .
Industrielle Anwendungen
Schließlich wird this compound in industriellen Anwendungen bei der Synthese von Imidazolen und anderen Heterocyclen verwendet. Diese Verbindungen sind Schlüsselkomponenten in funktionellen Molekülen, die in einer Vielzahl von Alltagsanwendungen eingesetzt werden, von Arzneimitteln bis hin zu Agrochemikalien .
Wirkmechanismus
Target of Action
Indole derivatives, which include 2-chloro-5-pentafluorosulfanyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The pentafluorosulfanyl group is known to have a high electron-withdrawing effect, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Pentafluorosulfanyl-substituted compounds have been reported to exhibit excellent pharmacokinetics .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they could have diverse molecular and cellular effects .
Action Environment
The pentafluorosulfanyl group is known to be stable under various conditions , which suggests that the compound could be stable in different environments.
Biochemische Analyse
Biochemical Properties
2-Chloro-5-pentafluorosulfanyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pentafluorosulfanyl group enhances the compound’s electrophilicity, allowing it to form stable interactions with nucleophilic sites on biomolecules . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 2-Chloro-5-pentafluorosulfanyl-1H-indole exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group facilitates the formation of strong hydrogen bonds and van der Waals interactions with target proteins . This compound can act as an enzyme inhibitor or activator, depending on the context, by binding to the active sites of enzymes and altering their conformation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air may lead to gradual degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of enzyme activity and gene expression observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-pentafluorosulfanyl-1H-indole in animal models vary with dosage. At low doses, it has been found to enhance antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes while minimizing adverse effects .
Metabolic Pathways
2-Chloro-5-pentafluorosulfanyl-1H-indole is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione peroxidase and cytochrome P450, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-pentafluorosulfanyl-1H-indole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment, affecting its overall efficacy and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-5-pentafluorosulfanyl-1H-indole is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can modulate oxidative stress responses and influence mitochondrial function . This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
(2-chloro-1H-indol-5-yl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NS/c9-8-4-5-3-6(1-2-7(5)15-8)16(10,11,12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLWKJYMGJHPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)
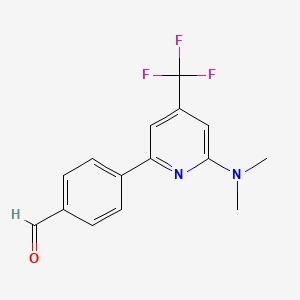
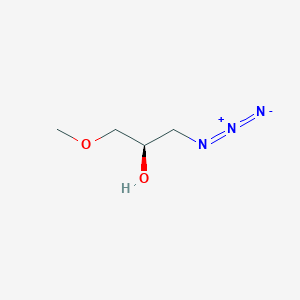
![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)
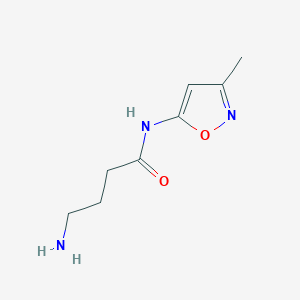
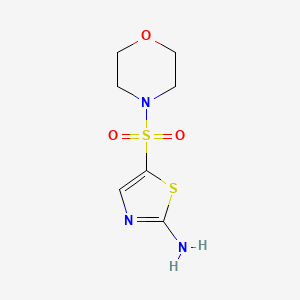
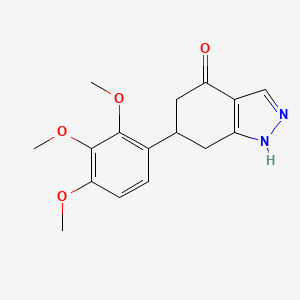
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)
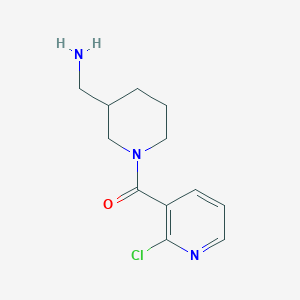
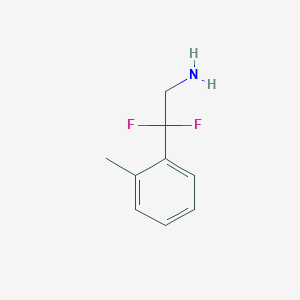
![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)

